molecular formula C11H10O4 B12632542 Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate CAS No. 921929-57-9

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate

Cat. No.: B12632542
CAS No.: 921929-57-9
M. Wt: 206.19 g/mol
InChI Key: DQFFGXGDIVNTTD-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a furan ring attached to a cyclopentenone moiety, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclopentenone intermediates. For example, the reaction of furan-2-carboxylic acid with cyclopentadiene in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furans. The oxidation of furfural, a biomass-derived compound, followed by esterification with methanol, can produce methyl furoate. This intermediate can then undergo further reactions with cyclopentenone derivatives to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the cyclopentenone moiety can form covalent bonds with nucleophilic residues such as cysteine and lysine. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is unique due to its combined furan and cyclopentenone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 5-(furan-2-yl)-3-oxocyclopent-1-ene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring fused with a furan moiety. Its structure can be represented as follows:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

This compound has been studied for its reactivity and potential transformations, which are crucial for understanding its biological activity.

Anti-inflammatory Activity

Compounds derived from furan structures have been reported to possess anti-inflammatory properties. For example, certain γ-butyrolactones inhibit enzymes like phospholipase A1, which play a critical role in inflammatory pathways . This indicates that this compound may also exhibit anti-inflammatory effects.

Neuroprotective Effects

Research into related compounds has shown neuroprotective effects in neuronal cultures. For instance, illicium sesquiterpenes were noted for their ability to enhance neurite outgrowth in rat cortical neurons . Such findings suggest that this compound could have similar neurotrophic activities.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The thermal rearrangement of related compounds has been documented to yield derivatives with varied biological activities .

Case Studies and Research Findings

StudyFindings
Study on γ-butyrolactones Demonstrated cytotoxicity against RAW 264.7 cells with IC50 values as low as 34.3 μM .
Neurotrophic activity Enhanced neurite outgrowth in rat cortical neurons treated with related compounds .
Inflammatory response Inhibition of caspase pathways was noted in studies involving structurally similar compounds .

Properties

CAS No.

921929-57-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C11H10O4/c1-14-11(13)9-6-7(12)5-8(9)10-3-2-4-15-10/h2-4,6,8H,5H2,1H3

InChI Key

DQFFGXGDIVNTTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)CC1C2=CC=CO2

Origin of Product

United States

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